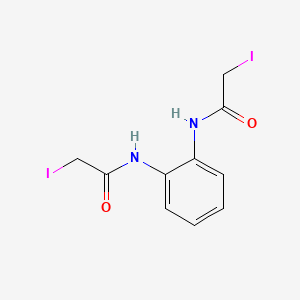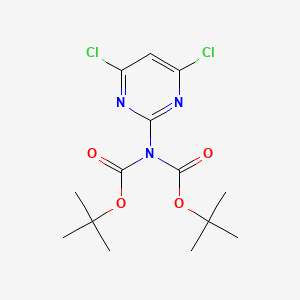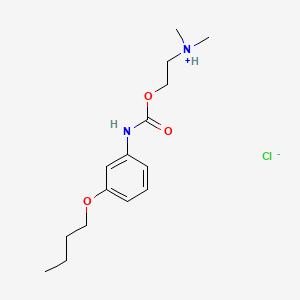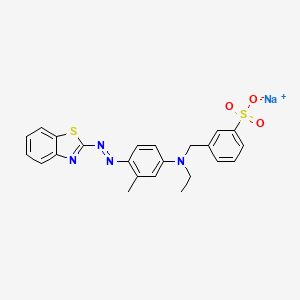
Sodium m-(((4-(benzothiazol-2-ylazo)-m-tolyl)ethylamino)methyl)benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium m-(((4-(benzothiazol-2-ylazo)-m-tolyl)ethylamino)methyl)benzenesulphonate is an azo dye derivative that incorporates a benzothiazole moiety. Azo dyes are a significant class of chromophores widely used in various scientific, industrial, and pharmaceutical applications due to their vibrant colors and diverse chemical properties .
Métodos De Preparación
The synthesis of sodium m-(((4-(benzothiazol-2-ylazo)-m-tolyl)ethylamino)methyl)benzenesulphonate typically involves the diazotization of an aromatic amine followed by coupling with a benzothiazole derivative. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo compound . Industrial production methods may involve large-scale batch processes with stringent quality control to maintain the purity and consistency of the dye .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents to modify the dye’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Sodium m-(((4-(benzothiazol-2-ylazo)-m-tolyl)ethylamino)methyl)benzenesulphonate has numerous applications in scientific research:
Chemistry: Used as a chromophore in various chemical reactions and studies.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential pharmacological activities, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of inks, textiles, and other materials requiring stable and vibrant dyes.
Mecanismo De Acción
The compound exerts its effects primarily through its azo and benzothiazole groups. The azo group can interact with various biological molecules, while the benzothiazole moiety enhances its binding affinity and specificity. These interactions can lead to the modulation of molecular pathways involved in inflammation, cancer, and other biological processes .
Comparación Con Compuestos Similares
Similar compounds include other azo dyes with different heterocyclic moieties, such as:
- Dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine
- 4-(benzothiazol-2-ylazo)-3-phenyl-2H-isoxazol-5-one
Compared to these compounds, sodium m-(((4-(benzothiazol-2-ylazo)-m-tolyl)ethylamino)methyl)benzenesulphonate is unique due to its specific combination of azo and benzothiazole groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
72968-74-2 |
|---|---|
Fórmula molecular |
C23H21N4NaO3S2 |
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
sodium;3-[[4-(1,3-benzothiazol-2-yldiazenyl)-N-ethyl-3-methylanilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C23H22N4O3S2.Na/c1-3-27(15-17-7-6-8-19(14-17)32(28,29)30)18-11-12-20(16(2)13-18)25-26-23-24-21-9-4-5-10-22(21)31-23;/h4-14H,3,15H2,1-2H3,(H,28,29,30);/q;+1/p-1 |
Clave InChI |
OLLGHBNUVHGMHJ-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)N=NC3=NC4=CC=CC=C4S3)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



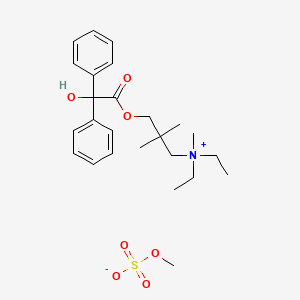
![Methyl 4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate](/img/structure/B13783793.png)
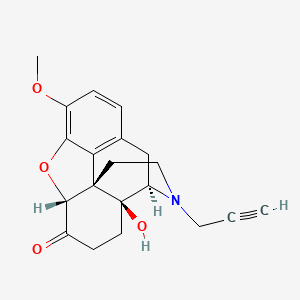
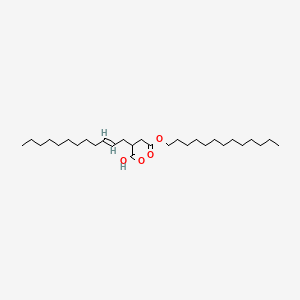
![Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate](/img/structure/B13783828.png)
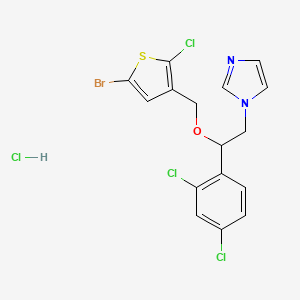
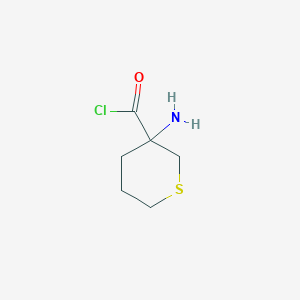

![3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13783845.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13783848.png)
